2-Hexanoylphenol
Description
2-Hexanoylphenol (C₁₂H₁₆O₂) is a phenolic derivative characterized by a hexanoyl group (CH₃(CH₂)₄CO-) attached to the benzene ring at the ortho position. This structural configuration confers unique physicochemical properties, including moderate hydrophobicity and reactivity, making it valuable in organic synthesis and industrial applications such as polymer stabilization and fragrance intermediates . Its synthesis typically involves Friedel-Crafts acylation of phenol with hexanoyl chloride under acidic conditions, though alternative methods may employ dehydrogenation or selective oxidation pathways .
Properties
Molecular Formula |
C12H16O2 |
|---|---|
Molecular Weight |
192.25 g/mol |
IUPAC Name |
1-(2-hydroxyphenyl)hexan-1-one |
InChI |
InChI=1S/C12H16O2/c1-2-3-4-8-11(13)10-7-5-6-9-12(10)14/h5-7,9,14H,2-4,8H2,1H3 |
InChI Key |
BDIVCONTXJLUSZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)C1=CC=CC=C1O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
The table below compares 2-Hexanoylphenol with compounds sharing structural motifs (e.g., phenolic rings, acyl/alkyl substituents):
Key Observations :
- Hexanoyl vs. Benzyl Groups: The hexanoyl group in this compound enhances hydrophobicity compared to 2-benzylphenol, making it more suitable for non-polar matrices (e.g., plasticizers). However, benzyl-substituted derivatives exhibit higher thermal stability due to aromatic conjugation .
- Aldehyde vs. Ketone Reactivity: 2-Hexyl-2-decenal’s aldehyde group is more reactive in nucleophilic additions than this compound’s ketone, favoring its use in flavor synthesis .
- Ester vs. Acyl Stability: 2-Methoxyphenyl acetate’s ester linkage offers hydrolytic stability under basic conditions, whereas this compound’s ketone may undergo reduction or enolization in acidic environments .
Industrial Relevance
- This compound: Used in UV stabilizers for polymers due to its radical-scavenging phenolic -OH group.
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